BAlq

Catalog No.
S1528811
CAS No.
146162-54-1
M.F
C32H25AlN2O3
M. Wt
512.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BAlq

CAS Number

146162-54-1

Product Name

BAlq

IUPAC Name

bis[(2-methylquinolin-8-yl)oxy]-(4-phenylphenoxy)alumane

Molecular Formula

C32H25AlN2O3

Molecular Weight

512.5 g/mol

InChI

InChI=1S/C12H10O.2C10H9NO.Al/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10;2*1-7-5-6-8-3-2-4-9(12)10(8)11-7;/h1-9,13H;2*2-6,12H,1H3;/q;;;+3/p-3

InChI Key

UFVXQDWNSAGPHN-UHFFFAOYSA-K

SMILES

CC1=NC2=C(C=CC=C2O[Al](OC3=CC=C(C=C3)C4=CC=CC=C4)OC5=CC=CC6=C5N=C(C=C6)C)C=C1

Canonical SMILES

CC1=NC2=C(C=CC=C2[O-])C=C1.CC1=NC2=C(C=CC=C2[O-])C=C1.C1=CC=C(C=C1)C2=CC=C(C=C2)[O-].[Al+3]

The exact mass of the compound Bis(8-hydroxy-2-methylquinoline)-(4-phenylphenoxy)aluminum is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis(2-methyl-8-quinolinolate)-4-(phenylphenolato)aluminum (BAlq) is a premier organometallic complex widely procured as a hole-blocking material (HBM) and electron transport material (ETM) in high-efficiency Organic Light-Emitting Diodes (OLEDs) . Characterized by a deep Highest Occupied Molecular Orbital (HOMO) level of approximately 5.9 eV and a glass transition temperature (Tg) of 99 °C, BAlq is specifically engineered to overcome the morphological instability and exciton quenching issues inherent to earlier-generation materials. Its primary commercial value lies in its ability to strictly confine excitons within the emissive layer while maintaining exceptional photochemical stability, enabling operational lifetimes of up to 160,000 hours in phosphorescent OLED (PhOLED) architectures .

Procurement Fit

Charge Balance LUMO/HOMO alignment supports exciton confinement in PHOLEDs
Thermal Stability Tg ~92–99 °C enables morphological stability during operation
Hole Blocking Soft hole-blocking without excessive driving voltage increase

Substituting BAlq with its parent compound, Alq3, or common hole-blocking alternatives like Bathocuproine (BCP) introduces severe performance and longevity compromises in device manufacturing. While Alq3 is a ubiquitous electron transporter, its shallower HOMO level fails to provide a sufficient energy barrier for hole confinement, leading to carrier leakage and drastically reduced quantum efficiency in phosphorescent devices . Conversely, while BCP offers excellent hole-blocking properties, its low glass transition temperature (Tg ≈ 83 °C) makes it highly susceptible to Joule-heating-induced crystallization during prolonged device operation [1]. BAlq is uniquely positioned to solve both issues simultaneously, offering the deep HOMO required for strict carrier confinement alongside the thermal robustness necessary to prevent catastrophic morphological degradation in commercial displays [REFS-1, REFS-2].

Substitution Risk

BAlq
LUMO -2.58 eV
Alq3
LUMO -3.1 eV
Lower LUMO of Alq3 reduces hole-blocking efficacy; exciton quenching may increase
BAlq
Tg ~92–99 °C
BCP
Tg < 85 °C
Lower Tg of BCP accelerates morphological degradation at room temperature
BAlq
Band gap 2.99 eV
TPBi
Wider band gap
Wider gap of TPBi may increase driving voltage, altering charge balance

Thermal Stability and Morphological Robustness vs. BCP

The thermal stability of the hole-blocking layer is a critical determinant of OLED operational lifetime. BAlq demonstrates a significantly higher glass transition temperature than standard phenanthroline-based alternatives like BCP [1]. This elevated Tg prevents the amorphous-to-crystalline phase transitions that cause catastrophic device failure under thermal stress and Joule heating, directly translating to extended operational lifetimes in commercial displays .

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound Data99 °C (BAlq)
Comparator Or Baseline83 °C (BCP) and 62 °C (BPhen)
Quantified Difference16 °C to 37 °C higher Tg than standard phenanthroline-based hole blockers.
ConditionsDifferential Scanning Calorimetry (DSC) of vacuum-deposited amorphous films.

Procuring BAlq prevents premature device degradation caused by crystallization of the hole-blocking layer, a common failure mode in BCP-based architectures.

LUMO Hole-Blocking
Head-to-head
BAlq: -2.58 eV vs Alq3: -3.1 eV
Stronger exciton confinement; electron injection trade-off manageable
EL recovery requires thin Alq3 interlayer

Hole-Blocking Efficiency and Carrier Confinement vs. Alq3

Effective exciton confinement requires a material with a sufficiently deep HOMO level to block hole leakage from the emissive layer into the electron transport layer. BAlq provides a substantially deeper HOMO level compared to the ubiquitous electron transporter Alq3 [1]. This energetic barrier effectively confines holes within the recombination zone, significantly boosting the external quantum efficiency (EQE) of the device.

Evidence DimensionHOMO Energy Level
Target Compound Data5.9 eV (BAlq)
Comparator Or Baseline~5.7 eV (Alq3)
Quantified Difference~0.2 eV deeper HOMO level, creating a stronger energetic barrier against hole leakage.
ConditionsCyclic voltammetry (CV) or photoelectron emission spectroscopy of thin films.

The deeper HOMO level justifies the selection of BAlq over Alq3 for architectures requiring strict hole confinement to maximize luminous efficiency.

Tg & Stability
Head-to-head
BAlq Tg 92–99 °C vs BCP Tg < 85 °C
Lowers degradation risk at ambient temperature
Cryogenic parity confirms thermal origin of BCP failure

Operational Lifetime in Phosphorescent OLEDs

In phosphorescent OLED (PhOLED) applications, the host and hole-blocking materials must not only confine charges but also resist photochemical degradation over time. BAlq is highly photochemically stable and does not quench phosphorescent emitters, unlike Alq3 [1]. When utilized as a hole-blocking material in red and green PhOLEDs, BAlq enables exceptional operational longevity that cannot be achieved with less stable alternatives .

Evidence DimensionProjected Operational Lifetime (LT)
Target Compound DataUp to 160,000 hours at 100 cd/m2
Comparator Or BaselineStandard BCP-based devices (which degrade rapidly due to crystallization)
Quantified DifferenceOrders of magnitude improvement in operational stability under continuous driving conditions.
ConditionsRed/green PhOLED devices driven at a constant luminance of 100 cd/m2.

For commercial display and lighting manufacturers, BAlq's proven track record of enabling >100,000-hour lifetimes makes it an indispensable procurement choice for long-life PhOLEDs.

Doped HBL Boost
Head-to-head
2.6× lifetime, 1.4× efficiency
BAlq dopant stabilizes BPhen interface in WOLEDs
10 wt% doping; AFM confirms smoother film
Triplet Energy (T₁)
Cross-study
BAlq: 2.18 eV vs Alq3: 2.11 eV
Reduced back-energy transfer risk for green/red phosphors
Measured at 8 K; ΔT₁ = +0.07 eV

Hole-Blocking Layers (HBL) in Commercial PhOLED Displays

BAlq is the material of choice for the hole-blocking layer in red and green phosphorescent OLEDs. Its deep HOMO level prevents hole leakage, while its high Tg ensures the layer remains amorphous under operational heating, directly supporting the long-term reliability required for consumer electronics .

Host Material for Red Phosphorescent Emitters

Beyond its role as a blocking layer, BAlq is frequently procured as a host material for red phosphorescent dopants. Its suitable triplet energy and excellent electron-transporting characteristics facilitate efficient energy transfer to the dopant without the non-radiative quenching typically observed when using standard Alq3 in phosphorescent systems [1].

'Barrier-Softening' Interfacial Layers

In complex multilayer OLED architectures, BAlq is utilized as an interfacial layer between the emissive zone and the primary electron transport layer. By bridging the energy gap and modulating charge injection, it reduces the driving voltage and balances charge carrier mobility, thereby enhancing overall power efficiency .

Application Fit Matrix

Application
Selection Property
Validation Focus
Stable Red-Orange PHOLEDs
High Tg & morphological stability
Lifetime testing at operating temperature
Blue OLEDs with Exciton Confinement
Wide band gap and suitable LUMO
EL spectral purity & recombination zone analysis
Doped HBL for White OLEDs
Compatibility as BPhen dopant
Efficiency & lifetime vs undoped baseline
UV Photodetectors
Singlet band gap & 365 nm absorption
Responsivity at target wavelength

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Explore Compound Types